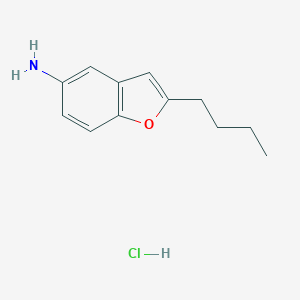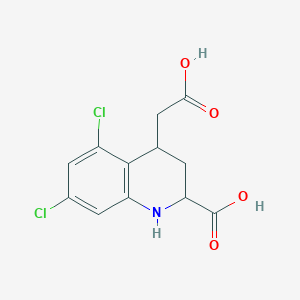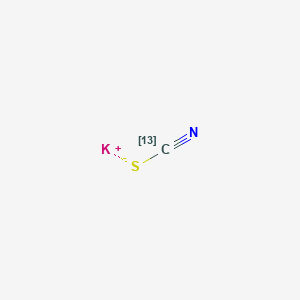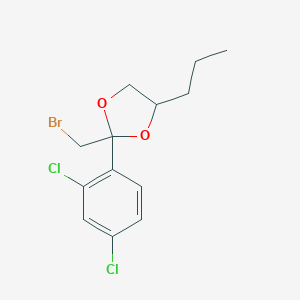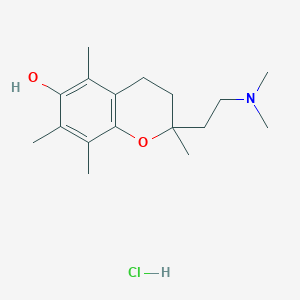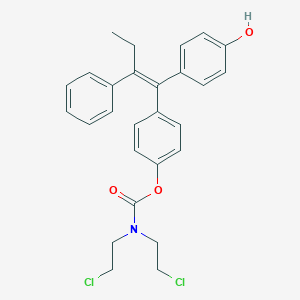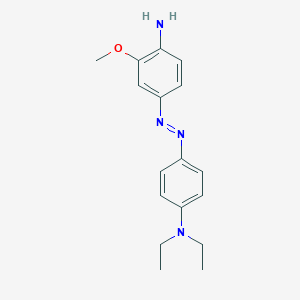
4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline, also known as Sudan IV, is a synthetic azo dye that has been widely used in various fields such as textile, food, and cosmetic industries. However, due to its potential toxicity and carcinogenicity, Sudan IV has been banned in many countries. In recent years, scientific research has focused on the synthesis, application, and mechanism of action of Sudan IV, as well as its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline IV is not fully understood, but it is believed to interact with lipids and proteins in biological membranes, leading to disruption of their structure and function. This can result in cell damage and apoptosis.
Biochemical and Physiological Effects
4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline IV has been shown to have a range of biochemical and physiological effects, including cytotoxicity, genotoxicity, and mutagenicity. It can also induce oxidative stress and inflammation, which may contribute to its carcinogenicity.
Vorteile Und Einschränkungen Für Laborexperimente
4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline IV has the advantage of being a cheap and easy-to-use staining agent for lipid and fat analysis. However, its potential toxicity and carcinogenicity make it unsuitable for long-term or large-scale experiments. Alternative staining agents such as Oil Red O and Nile Red have been developed to replace 4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline IV in many applications.
Zukünftige Richtungen
Future research on 4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline IV could focus on the development of safer and more efficient staining agents for lipid and fat analysis, as well as the investigation of its potential therapeutic applications in cancer treatment. The mechanism of action of 4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline IV could also be further elucidated to better understand its toxic effects and develop strategies to mitigate them.
Synthesemethoden
4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline IV can be synthesized by the diazotization of 4-amino-3-methoxyaniline followed by coupling with N,N-diethylaniline. The reaction is usually carried out in acidic conditions and requires careful handling due to the potential hazards of the reactants and products.
Wissenschaftliche Forschungsanwendungen
4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline IV has been widely used as a staining agent in histology and cytology studies, as it can selectively stain lipids and neutral fats. It has also been used in the detection of protein and DNA in electrophoresis and chromatography.
Eigenschaften
CAS-Nummer |
126335-31-7 |
|---|---|
Produktname |
4-((4-Amino-3-methoxyphenyl)azo)-N,N-diethylaniline |
Molekularformel |
C17H22N4O |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
4-[[4-(diethylamino)phenyl]diazenyl]-2-methoxyaniline |
InChI |
InChI=1S/C17H22N4O/c1-4-21(5-2)15-9-6-13(7-10-15)19-20-14-8-11-16(18)17(12-14)22-3/h6-12H,4-5,18H2,1-3H3 |
InChI-Schlüssel |
HVAGMKVBOXMXQV-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OC |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)OC |
Synonyme |
4-((4-AMINO-3-METHOXYPHENYL)-AZO)-N,N-DIETHYLANILINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



